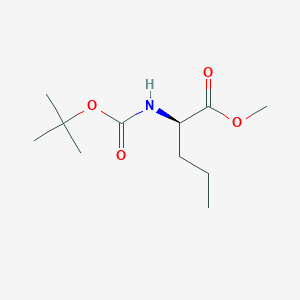

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

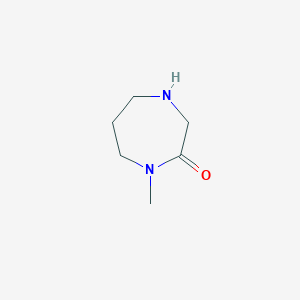

“®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” is a derivative of valine . It is used in research and is not sold to patients . It is also known as "®-2-((tert-Butoxycarbonyl)amino)pentanoic acid" .

Synthesis Analysis

The synthesis of “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” involves the use of tert-butyloxycarbonyl (Boc) as a protective group for the amino groups . The Boc group is removed stepwise by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . The side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid .Molecular Structure Analysis

The molecular structure of “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” is represented by the formula C10H19NO4 . It has a molecular weight of 217.00 .Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” are complex due to the multiple reactive groups present in the molecule . It has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis

“®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” appears as a solid, colorless to off-white substance . It is stable at room temperature in the continental US . For storage, it is recommended to keep the powder at -20°C for 3 years or at 4°C for 2 years .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Tertiary butyl esters, such as Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Flow Microreactor Systems

This compound has been used in the development of flow microreactor systems . These systems are more efficient, versatile, and sustainable compared to batch processes .

Sustainable Synthesis

The compound is used in the sustainable synthesis of tertiary butyl esters . This method is straightforward and has been enabled by flow microreactors .

Chemical Transformations

The tert-butyl group in this compound is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .

Biosynthetic Pathways

The tert-butyl group in this compound has implications in biosynthetic pathways . It is relevant in nature and is used in various biological processes .

Biodegradation Pathways

This compound is also involved in biodegradation pathways . The tert-butyl group plays a significant role in these processes .

Direcciones Futuras

The future directions for “®-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate” could involve expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Mecanismo De Acción

Target of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The primary target of this compound could be amines in biological systems that need protection during chemical reactions.

Mode of Action

The Boc group in the compound can react with amines to form a carbamate, protecting the amine from further reactions . The Boc group can be removed later under acidic conditions, restoring the original amine .

Biochemical Pathways

The compound might be involved in biochemical pathways where amine protection is required, such as peptide synthesis . The Boc group can protect amines from reacting prematurely during the synthesis process .

Result of Action

The primary result of the compound’s action would be the protection of amines during chemical reactions. This can prevent unwanted side reactions and increase the yield of the desired product .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For example, the Boc group can be removed under acidic conditions , so the compound’s action might be affected by the pH of the environment.

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBMIUJJHTZBOT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]](/img/structure/B2944250.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2944251.png)

![N-(sec-butyl)-1-{[2-(tert-butylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944256.png)

![3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2944262.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)

![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)

![3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2944269.png)

![3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2944271.png)